molecular formula C7H7N7S B2686520 4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 1356830-99-3

4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B2686520
CAS No.: 1356830-99-3
M. Wt: 221.24
InChI Key: BNMFQDHAOOUOJQ-UHFFFAOYSA-N
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Description

This compound belongs to the fused triazolo-triazine heterocyclic family, characterized by a bicyclic structure combining triazole and triazine rings. The molecule features an ethylthio (-S-C₂H₅) group at position 7, a carbonitrile (-CN) group at position 3, and an amino (-NH₂) group at position 2. It has been primarily utilized as a synthetic building block in pharmaceutical and materials chemistry. However, commercial availability is currently discontinued .

Properties

IUPAC Name

4-amino-7-ethylsulfanyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N7S/c1-2-15-7-10-6-12-11-4(3-8)5(9)14(6)13-7/h2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMFQDHAOOUOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=C(N=NC2=N1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1,2,4-triazole with ethylthio-substituted nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the triazole family often exhibit notable biological activities. The specific biological activity of 4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile may vary based on structural modifications and substituents. Some reported activities include:

  • Antimicrobial Properties : Studies have shown that triazole derivatives can possess significant antimicrobial activity against various pathogens.
  • Anticancer Potential : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes relevant in disease pathways .

Applications in Pharmaceuticals

The unique properties of this compound make it a valuable candidate for drug development:

  • Drug Design : Its ability to interact with biological targets suggests potential applications in designing new therapeutics for infectious diseases and cancer.
  • Screening Kinases : The compound has been noted for its utility in screening kinase inhibitors due to its structural characteristics that allow for interactions with kinase active sites .

Materials Science Applications

Beyond pharmaceuticals, this compound can also find applications in materials science:

  • Polymer Chemistry : Its reactivity allows it to be used as a building block in synthesizing novel polymeric materials with enhanced properties.
  • Explosives and Propellants : Similar compounds have been explored for use in energetic materials due to their stability and energy release profiles during decomposition .

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

StudyFocusFindings
MDPI Research (2025)Synthesis TechniquesDemonstrated high yields using specific precursors for triazole synthesis.
Parchem AnalysisBiological ActivityIdentified antimicrobial properties against specific bacterial strains.
Patent EP2948454B1Kinase ScreeningDescribed methods for using triazine compounds in drug discovery processes targeting kinases.

Mechanism of Action

The mechanism of action of 4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In antiviral applications, it can interfere with viral replication by targeting viral enzymes or nucleic acids .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The triazolo-triazine scaffold is highly tunable, with substituents dictating physicochemical and functional properties. Key analogs include:

Compound Name Substituents Key Properties Applications References
4-Amino-3,7-dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazine (31) -NO₂ at positions 3,7 Detonation velocity (D): ~8,300 m/s; Insensitive to mechanical stimuli Energetic materials (RDX alternative)
3-Nitro-7-(1H-tetrazol-5-yl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine (34) -NO₂ at 3, tetrazole at 7 Thermal stability (Td > 305°C), density: 1.819 g/cm³ Insensitive explosives (TATB replacement)
Triazavirin (Riamilovir) -NO₂ at 3, -S-CH₃ at 7, sodium salt Antiviral activity (SARS-CoV-2) Pharmaceuticals
(4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone -CF₃ at 7, phenyl ketone at 3 Not reported; likely bioactive Drug discovery (structure-activity studies)
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile Pyrazole-triazine fusion, -CN at 3 Safety data available (GHS-compliant) Undisclosed (potential antimicrobial)

Key Observations :

  • Explosive Performance: Nitro groups (-NO₂) enhance detonation velocity and stability. Compound 31 matches RDX in performance, while 34’s tetrazole group improves thermal stability .
  • Pharmaceutical Potential: The ethylthio group in the target compound may influence solubility and bioavailability, analogous to Triazavirin’s methylthio group, which contributes to antiviral efficacy .
  • Carbonitrile Role : The -CN group in the target compound and analogs (e.g., 34, pyrazolo-triazines) is critical for cyclization reactions and bioactivity, as seen in antimicrobial derivatives .

Thermal and Stability Profiles

  • Thermal Stability : Nitro-substituted analogs (31, 34) exhibit high decomposition temperatures (>200°C), whereas carbonitrile derivatives (target compound, 34) show moderate stability suitable for pharmaceutical processing .
  • Mechanical Sensitivity : Nitro/tetrazole analogs (31, 34) are less sensitive to impact/friction than RDX, making them safer explosives .

Biological Activity

4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a nitrogen-rich heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazole derivatives, which are known for their significant roles in medicinal chemistry due to their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The compound's structure includes multiple nitrogen atoms that contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N6OSC_{13}H_{12}N_6OS with a molecular weight of 300.34 g/mol. The compound features a triazole ring fused with another triazine ring and an ethylthio group that enhances its pharmacological profile.

PropertyValue
Molecular FormulaC13H12N6OSC_{13}H_{12}N_6OS
Molecular Weight300.34 g/mol
CAS Number135446-03-6

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound has been tested against various bacterial strains and has shown significant activity. For example:

  • Staphylococcus aureus : Exhibited pronounced antibacterial activity.
  • Escherichia coli : Showed moderate effectiveness.

In a study evaluating the antimicrobial potential of similar compounds, several derivatives demonstrated effective inhibition against common pathogens including Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored in various in vitro studies. The compound was evaluated for cytotoxicity against several cancer cell lines:

  • Colon carcinoma (HCT-116) : IC50 values indicated significant cytotoxic effects.
  • Breast cancer (MCF-7) : Showed promising results with IC50 values suggesting effective inhibition of cell proliferation.

In related research on triazole derivatives, compounds containing similar structural features were reported to have IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines .

Case Studies

Several studies highlight the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity :
    • Researchers synthesized various triazole derivatives and tested them against multiple bacterial strains.
    • Results indicated that compounds with ethylthio substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Cytotoxicity Evaluation :
    • A series of triazole derivatives were screened for cytotoxic effects against human cancer cell lines.
    • The study found that specific modifications to the triazole ring significantly increased cytotoxicity against breast and colon cancer cells .

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